molecular formula C7H12N4O B1532088 N-[1-(2-Amino-ethyl)-1H-pyrazol-4-YL]-acetamide CAS No. 1185301-90-9

N-[1-(2-Amino-ethyl)-1H-pyrazol-4-YL]-acetamide

Cat. No.: B1532088
CAS No.: 1185301-90-9
M. Wt: 168.2 g/mol
InChI Key: XMHYTDYMNUIFCM-UHFFFAOYSA-N
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Description

N-[1-(2-Amino-ethyl)-1H-pyrazol-4-YL]-acetamide is an organic compound with the molecular formula C6H10N4O It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

    Acylation of Pyrazole Derivatives: One common method involves the acylation of pyrazole derivatives. The reaction typically uses acetic anhydride as the acylating agent and a base such as pyridine to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion.

    Reductive Amination: Another method involves the reductive amination of pyrazole-4-carboxaldehyde with ethylenediamine. This reaction is typically carried out in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of N-[1-(2-Amino-ethyl)-1H-pyrazol-4-YL]-acetamide often involves large-scale acylation reactions using automated reactors. The process includes:

    Raw Material Preparation: Ensuring high purity of pyrazole derivatives and acetic anhydride.

    Reaction Control: Maintaining optimal temperature and pH levels to maximize yield.

    Purification: Using techniques such as recrystallization and chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-[1-(2-Amino-ethyl)-1H-pyrazol-4-YL]-acetamide can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the aminoethyl group, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often require a base like triethylamine.

Major Products

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of N-[1-(2-aminoethyl)-1H-pyrazol-4-yl]amine.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

N-[1-(2-Amino-ethyl)-1H-pyrazol-4-YL]-acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-[1-(2-Amino-ethyl)-1H-pyrazol-4-YL]-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved often include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Acetylethylenediamine: Similar in structure but lacks the pyrazole ring.

    N-(2-Aminoethyl)acetamide: Similar but without the pyrazole moiety.

    Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone share the pyrazole ring but differ in substituents.

Uniqueness

N-[1-(2-Amino-ethyl)-1H-pyrazol-4-YL]-acetamide is unique due to the presence of both the pyrazole ring and the aminoethyl group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[1-(2-aminoethyl)pyrazol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-6(12)10-7-4-9-11(5-7)3-2-8/h4-5H,2-3,8H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHYTDYMNUIFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN(N=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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